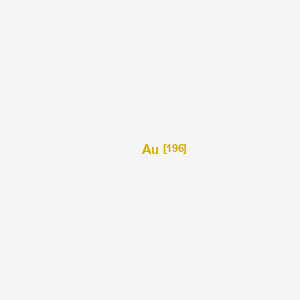
Gold-196
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold-196, also known as this compound, is a radioactive isotope of gold. It has a mass number of 196, which means it contains 79 protons and 117 neutrons in its nucleus. This isotope is not naturally occurring and must be synthesized in a laboratory setting. This compound has a half-life of approximately 6.1669 days and decays via beta decay to either Platinum-196 or Mercury-196 .
Métodos De Preparación
Gold-196 is typically produced through neutron irradiation of Gold-195 in a nuclear reactor. The reaction involves the capture of a neutron by Gold-195, resulting in the formation of this compound. The reaction can be represented as follows: [ ^{195}Au + n \rightarrow ^{196}Au ]
The reaction conditions require a high neutron flux, which is typically achieved in a nuclear reactor. The irradiated gold is then processed to separate this compound from other isotopes and impurities .
Análisis De Reacciones Químicas
Gold-196, like other isotopes of gold, can undergo various chemical reactions. These reactions include:
Oxidation: this compound can be oxidized to form gold oxides. Common oxidizing agents include oxygen and halogens.
Reduction: this compound can be reduced from its ionic forms back to its metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can participate in substitution reactions where ligands in gold complexes are replaced by other ligands. Common reagents include thiols and phosphines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with chlorine gas can produce gold chloride .
Aplicaciones Científicas De Investigación
Gold-196 has several scientific research applications, including:
Chemistry: this compound is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used to label biomolecules, allowing researchers to track their distribution and interactions within biological systems.
Medicine: this compound is used in radiotherapy for the treatment of certain types of cancer. Its radioactive properties allow it to target and destroy cancerous cells.
Industry: this compound is used in industrial applications such as non-destructive testing and quality control. .
Mecanismo De Acción
The mechanism of action of Gold-196 depends on its application. In radiotherapy, this compound emits beta particles during its decay process. These beta particles can penetrate tissues and cause damage to cancerous cells, leading to their destruction. The molecular targets and pathways involved in this process include DNA damage and the induction of apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Gold-196 can be compared with other isotopes of gold, such as Gold-197 and Gold-198. Gold-197 is the only stable isotope of gold and is naturally occurring. It does not have radioactive properties and is not used in radiotherapy. Gold-198, on the other hand, is another radioactive isotope of gold with a half-life of 2.694 days. It is also used in medical applications, particularly in brachytherapy for cancer treatment .
Propiedades
Número CAS |
14914-16-0 |
|---|---|
Fórmula molecular |
Au |
Peso molecular |
195.96657 g/mol |
Nombre IUPAC |
gold-196 |
InChI |
InChI=1S/Au/i1-1 |
Clave InChI |
PCHJSUWPFVWCPO-BJUDXGSMSA-N |
SMILES |
[Au] |
SMILES isomérico |
[196Au] |
SMILES canónico |
[Au] |
Key on ui other cas no. |
14914-16-0 |
Sinónimos |
196Au radioisotope Au-196 radioisotope Gold-196 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















